

An In-Depth Technical Guide to Diazaphilonic Acid: Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Diazaphilonic acid	
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Abstract

Diazaphilonic acid is a novel azaphilone compound first identified for its potent inhibitory activity against telomerase, an enzyme crucial for cellular immortalization and a key target in cancer therapy. This technical guide provides a comprehensive overview of **Diazaphilonic acid**, detailing its chemical structure, physicochemical and biological properties, and the experimental protocols for its isolation and the assessment of its telomerase inhibitory function. Furthermore, this document presents a putative biosynthetic pathway for azaphilones and a conceptualized signaling pathway for telomerase inhibition, visualized through Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential for therapeutic development.

Chemical Structure and Properties of Diazaphilonic Acid

Diazaphilonic acid was first isolated from the fungus Penicillium sp. by Tabata and his team in 1999. The structure was elucidated through various spectroscopic methods.

Chemical Structure:



Unfortunately, a publicly available image of the definitive chemical structure of **Diazaphilonic acid** from the original discovery paper or subsequent peer-reviewed publications could not be located in the available literature. However, based on its classification as an azaphilone, it possesses a characteristic bicyclic pyranoquinone core.

Physicochemical and Biological Activity Data:

Quantitative data for **Diazaphilonic acid** is summarized in the table below. This information is critical for understanding its potential as a drug candidate.

Property	Value
Molecular Formula	C23H28O7
Molecular Weight	416.46 g/mol
UV λmax (MeOH)	248, 280, 375 nm
IR (KBr) vmax	3400, 1720, 1640, 1580 cm-1
Telomerase Inhibition (IC50)	18 μΜ

Table 1: Physicochemical and Biological Activity Data for Diazaphilonic Acid

Spectroscopic Data:

Detailed spectroscopic data is essential for the unambiguous identification of **Diazaphilonic acid**. The following tables summarize the ¹H and ¹³C NMR data as reported in the initial discovery.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



δ (ppm)	Multiplicity	J (Hz)	Assignment
6.90	S	H-1	
6.01	d	15.5	H-3
6.45	m	H-4	
2.15	m	H-5	
1.05	d	6.5	5-Me
3.80	S	6-ОМе	_
1.85	S	7-Me	_
2.50	m	H-1'	_
5.50	m	H-2'	
5.60	m	H-3'	_
2.20	m	H-4'	
1.00	d	6.5	4'-Me
1.70	S	5'-Me	

Table 2: ¹H NMR Data for **Diazaphilonic Acid**

 ^{13}C NMR Spectroscopic Data (125 MHz, CDCl₃)



δ (ppm)	Assignment
165.2	C-1
115.5	C-3
145.1	C-4
34.2	C-5
20.5	5-Me
55.8	6-OMe
160.1	C-6
105.2	C-7
158.3	C-8
101.8	C-4a
140.2	C-8a
8.5	7-Me
39.8	C-1'
125.4	C-2'
135.1	C-3'
35.2	C-4'
21.2	4'-Me
12.5	5'-Me
195.1	C-5'
170.5	СООН

Table 3: 13C NMR Data for Diazaphilonic Acid

Experimental Protocols



This section provides detailed methodologies for the isolation of **Diazaphilonic acid** from its fungal source and for the determination of its telomerase inhibitory activity.

Isolation of Diazaphilonic Acid from Penicillium sp.

This protocol is based on the general principles of natural product isolation from fungal cultures.

1. Fungal Cultivation:

- A spore suspension of Penicillium sp. is used to inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth).
- The culture is incubated at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration and growth.
- 2. Extraction of Secondary Metabolites:
- The fungal biomass is separated from the culture broth by filtration.
- The mycelial mat is extracted with an organic solvent such as ethyl acetate or methanol.
- The culture filtrate is also extracted with an equal volume of ethyl acetate.
- The organic extracts are combined and concentrated under reduced pressure.
- 3. Chromatographic Purification:
- The crude extract is subjected to silica gel column chromatography.
- Elution is performed with a gradient of hexane and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.
- 4. Structure Elucidation:



• The purified compound is identified as **Diazaphilonic acid** based on its spectroscopic data (1H NMR, 13C NMR, and Mass Spectrometry) and comparison with reported values.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

- 1. Preparation of Cell Extract:
- Cancer cells (e.g., HeLa cells) are harvested and washed with PBS.
- The cells are lysed in a CHAPS lysis buffer on ice for 30 minutes.
- The lysate is centrifuged, and the supernatant containing the telomerase is collected.
- Protein concentration is determined using a standard method (e.g., Bradford assay).
- 2. Telomerase Extension Reaction:
- A reaction mixture is prepared containing TRAP buffer, dNTPs, a TS primer, and the cell extract.
- **Diazaphilonic acid** (or other inhibitors) at various concentrations is added to the reaction mixture.
- The mixture is incubated at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
- 3. PCR Amplification:
- A PCR master mix containing a forward primer (TS) and a reverse primer (ACX), along with Taq polymerase, is added to the extension products.
- PCR is performed with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
- 4. Detection of PCR Products:
- The PCR products are resolved by polyacrylamide gel electrophoresis (PAGE).



- The gel is stained with a fluorescent dye (e.g., SYBR Green) and visualized under UV light.
- The intensity of the characteristic 6-base pair ladder indicates the level of telomerase activity.
- The IC50 value for Diazaphilonic acid is determined by quantifying the reduction in the ladder intensity at different inhibitor concentrations.

Visualizing Pathways with Graphviz

To better understand the biological context of **Diazaphilonic acid**, the following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of azaphilones and a conceptual signaling pathway for telomerase inhibition.

Putative Biosynthetic Pathway of Azaphilones

Azaphilones are a class of fungal polyketides characterized by a highly substituted pyranoquinone bicyclic core. Their biosynthesis involves a complex series of enzymatic reactions.



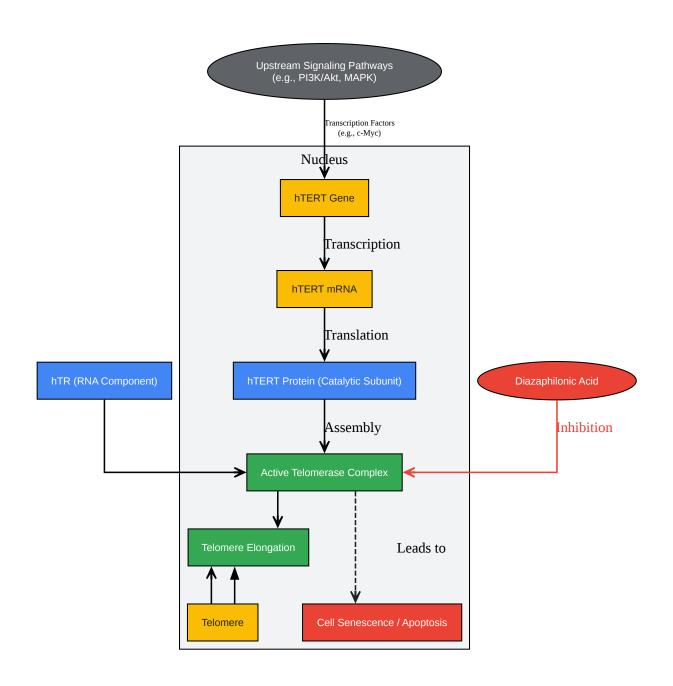
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Caption: A simplified workflow of the putative biosynthetic pathway of azaphilones.

Conceptual Signaling Pathway of Telomerase Inhibition

Telomerase activity is tightly regulated within the cell. Inhibition of this enzyme can occur through various mechanisms, including direct binding to the enzyme or its substrate, or through the modulation of signaling pathways that regulate its expression and activity.





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Caption: A conceptual diagram of telomerase activity and its inhibition by Diazaphilonic acid.



Conclusion

Diazaphilonic acid represents a promising lead compound for the development of novel anticancer therapies due to its demonstrated telomerase inhibitory activity. This technical guide has provided a comprehensive overview of its chemical structure, properties, and the experimental methodologies required for its study. The visualized pathways offer a conceptual framework for understanding its biosynthesis and mechanism of action. Further research into the synthesis, structure-activity relationships, and in vivo efficacy of **Diazaphilonic acid** and its analogs is warranted to fully explore its therapeutic potential.

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